6-(6-((2-(sec-butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemical Synthesis and Reactions
- The chemical structure of quinazolin-7(8H)-yl derivatives, similar to the one , is used in the synthesis of various compounds. For example, reactions of anthranilamide with isocyanates have led to the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, which is derived from similar quinazolinone compounds (Chern et al., 1988).
- Quinazolinones and their derivatives have been explored for synthesizing compounds analogous to potent antitumor benzo[c]phenanthridine alkaloids, showcasing their utility in the development of new therapeutic agents (Phillips & Castle, 1980).
Antimicrobial Properties
- Some quinazolinone derivatives have been examined for their antimicrobial properties. For instance, sulfonamides bearing quinazolin-4(3H)ones demonstrated significant antibacterial and antifungal activities, highlighting the potential of these compounds in medical applications (Patel et al., 2010).
Potential in Antitumor Activity
- Research has also focused on the synthesis of quinazolinone analogues for their potential in antitumor activity. Some synthesized compounds showed promising broad-spectrum antitumor activity, indicating the potential of quinazolinone derivatives in cancer treatment (Al-Suwaidan et al., 2016).
Agricultural Applications
- In agriculture, quinazoline thioether derivatives, similar in structure to the compound , have been evaluated for their antimicrobial properties. These compounds showed efficacy against phytopathogenic bacteria, suggesting their potential use as agricultural antibacterial agents (Fan et al., 2019).
Cardiovascular Research
- Quinazolinone derivatives have been studied for their cardiotonic activity, indicating their potential use in cardiovascular therapies. Certain derivatives demonstrated potent inotropic activity, which is relevant for treating heart conditions (Nomoto et al., 1991).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-[6-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N4O7S/c1-5-20(2)33-29(37)18-43-31-34-23-17-27-26(41-19-42-27)16-22(23)30(38)35(31)14-8-6-7-9-28(36)32-13-12-21-10-11-24(39-3)25(15-21)40-4/h10-11,15-17,20H,5-9,12-14,18-19H2,1-4H3,(H,32,36)(H,33,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCJZHFIOUGDMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCCCC(=O)NCCC4=CC(=C(C=C4)OC)OC)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.